molecular formula C12H18N4O3 B7438769 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Número de catálogo B7438769
Peso molecular: 266.30 g/mol
Clave InChI: PLDDPKQDOMNHML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It is a synthetic compound that has been designed to selectively target and modulate the activity of key enzymes involved in cholesterol metabolism, with the aim of reducing LDL cholesterol levels and improving cardiovascular health.

Mecanismo De Acción

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid works by targeting and modulating the activity of key enzymes involved in cholesterol metabolism, including ATP-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK). ACL is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol, while AMPK is a key regulator of cellular energy metabolism. By inhibiting ACL and activating AMPK, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid reduces the synthesis and uptake of cholesterol, leading to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cholesterol-lowering properties. These include inhibition of ACL, activation of AMPK, and upregulation of LDL receptors. In addition, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to reduce triglyceride levels and improve insulin sensitivity, which may have additional benefits for cardiovascular health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its specificity for ACL and AMPK, its favorable safety profile, and its ability to reduce LDL cholesterol levels without significant side effects. However, there are also some limitations to its use, including the need for careful dosing and monitoring, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential long-term effects.

Direcciones Futuras

There are several potential future directions for research on 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in different patient populations and disease states.
2. Investigation of its potential use in combination with other cholesterol-lowering drugs, such as statins or PCSK9 inhibitors.
3. Development of new formulations or delivery methods to improve its bioavailability and dosing.
4. Exploration of its potential use in other disease areas, such as diabetes or metabolic syndrome.
5. Investigation of its effects on other metabolic pathways and cellular processes, to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is a novel small molecule drug that has shown promise as a potential treatment for hypercholesterolemia and other cardiovascular diseases. Its unique mechanism of action, favorable safety profile, and cholesterol-lowering properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its therapeutic potential and long-term effects.

Métodos De Síntesis

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis begins with the reaction of 2-methylcyclopentanone with ethyl diazoacetate to form an intermediate that is then reacted with hydrazine to form the triazole ring. The resulting compound is then coupled with an amino acid derivative to form the final product, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid.

Aplicaciones Científicas De Investigación

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been extensively studied in preclinical and clinical trials as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It has been shown to effectively reduce LDL cholesterol levels in both animal models and human subjects, with a favorable safety profile and minimal side effects.

Propiedades

IUPAC Name

2-[(1-ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-16-7-8(14-15-16)10(17)13-9-5-4-6-12(9,2)11(18)19/h7,9H,3-6H2,1-2H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDDPKQDOMNHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC2CCCC2(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.